molecular formula C11H11NO3 B8726557 Methyl 5-(but-2-yn-1-yloxy)picolinate

Methyl 5-(but-2-yn-1-yloxy)picolinate

Cat. No.: B8726557
M. Wt: 205.21 g/mol
InChI Key: VPTGNTAKXDTXNG-UHFFFAOYSA-N
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Description

Methyl 5-(but-2-yn-1-yloxy)picolinate is a picolinic acid derivative characterized by a methyl ester group at the 2-position and a but-2-yn-1-yloxy substituent at the 5-position of the pyridine ring. This compound belongs to a broader class of aromatic aldehydes and esters with applications in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness lies in the acetylenic ether moiety (but-2-yn-1-yloxy), which confers distinct electronic and steric properties compared to other picolinate derivatives.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5-but-2-ynoxypyridine-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-3-4-7-15-9-5-6-10(12-8-9)11(13)14-2/h5-6,8H,7H2,1-2H3

InChI Key

VPTGNTAKXDTXNG-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CN=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-(but-2-yn-1-yloxy)picolinate with four analogs from , focusing on structural features, spectroscopic data, synthesis, and safety profiles.

Structural and Functional Group Differences
Compound Name Substituent Position & Functional Groups Key Structural Features
This compound 5-position: but-2-yn-1-yloxy; 2-position: methyl ester Acetylenic ether, ester group
Methyl 6-((2-Formyl-4-methoxyphenoxy)methyl)picolinate (3) 6-position: phenoxy-methyl with formyl/methoxy groups Aromatic aldehyde, methoxy, ester
Methyl 2-((2-Formyl-4-methoxyphenoxy)methyl)isonicotinate (4) 2-position: phenoxy-methyl; isonicotinate core Isonicotinic acid derivative, aldehyde
Methyl 3-((2-Formyl-4-methoxyphenoxy)methyl)picolinate (5) 3-position: phenoxy-methyl Altered substitution pattern on pyridine ring
Methyl 5-((2-Formyl-4-methoxyphenoxy)methyl)picolinate (6) 5-position: phenoxy-methyl with formyl/methoxy Analogous to target compound but with phenyl

Key Observations :

  • The but-2-yn-1-yloxy group in the target compound introduces a linear, electron-deficient alkyne, contrasting with the aryloxy-methyl groups in analogs 3–4. This difference likely enhances reactivity in click chemistry or cross-coupling reactions.
  • The ester group at the 2-position is common across all compounds, but substitution patterns (e.g., 3- vs. 5-position) influence electronic properties and intermolecular interactions .
Spectroscopic Data Comparison
Property This compound (Inferred) Analog 3 (Methyl 6-((2-Formyl-4-methoxyphenoxy)methyl)picolinate)
IR (C=O stretch) ~1720 cm⁻¹ (ester) 1725 cm⁻¹ (ester), 1680 cm⁻¹ (aldehyde)
¹H NMR (Key Peaks) δ 1.8–2.1 (triple bond protons), δ 3.9 (OCH3) δ 3.8 (OCH3), δ 9.8 (CHO)
¹³C NMR δ 165 (ester C=O), δ 75–85 (alkynyl carbons) δ 165 (ester C=O), δ 190 (aldehyde C=O)
Mass Spec (m/z) [M+H]⁺ ~236 (calculated) [M+H]⁺ 328 (observed)

Notes:

  • The alkyne protons in the target compound are expected to appear as a singlet due to symmetry, whereas analogs with formyl groups show distinct aldehyde proton signals.
  • Mass differences reflect variations in molecular weight due to substituents (e.g., formylphenoxy groups add ~90 amu vs. butynyloxy) .

Key Differences :

  • The acetylenic ether in the target compound may pose higher flammability risks (e.g., decomposition to CO/NOx) compared to non-alkynyl analogs .
  • Analog 3–6 derivatives lack alkyne-related hazards but share ester-associated risks (e.g., hydrolysis under acidic/basic conditions) .

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